Cas no 10519-73-0 (N-(2,4,5-Trimethylbenzyl)acetamide)
N-(2,4,5-Trimethylbenzyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-[(2,4,5-trimethylphenyl)methyl]-
- N-[(2,4,5-trimethylphenyl)methyl]acetamide
- 11-Acetamino-1.2.4.5-tetramethyl-benzol
- AC1L6OEP
- AC1Q1L56
- AC1Q1L57
- Essigsaeure-(2.4.5-trimethyl-benzyl-amid)
- N-(2,4,5-Trimethyl-benzyl)-acetamid
- N-(2,4,5-trimethylbenzyl)acetamide
- N-(2,4,5-trimethyl-benzyl)-acetamide
- N-(2,4,5-TRIMETHYLBENZYL)-ACETAMIDE
- NSC164917
- Acetamide,N-(2,4,5-trimethylbenzyl)- (6CI,7CI,8CI)
- NSC 164917
- SCHEMBL11157336
- 10519-73-0
- DTXSID10304243
- NSC-164917
- AKOS024323077
- N-(2,4,5-Trimethylbenzyl)acetamide
-
- Inchi: 1S/C12H17NO/c1-8-5-10(3)12(6-9(8)2)7-13-11(4)14/h5-6H,7H2,1-4H3,(H,13,14)
- InChI Key: AOAZLRKQVKXBAX-UHFFFAOYSA-N
- SMILES: O=C(C)NCC1C=C(C)C(C)=CC=1C
Computed Properties
- Exact Mass: 191.13111
- Monoisotopic Mass: 191.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 378.0±21.0 °C at 760 mmHg
- Flash Point: 226.2±7.0 °C
- PSA: 29.1
- LogP: 2.63880
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
N-(2,4,5-Trimethylbenzyl)acetamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2,4,5-Trimethylbenzyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T896625-50mg |
N-(2,4,5-Trimethylbenzyl)acetamide |
10519-73-0 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T896625-100mg |
N-(2,4,5-Trimethylbenzyl)acetamide |
10519-73-0 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T896625-500mg |
N-(2,4,5-Trimethylbenzyl)acetamide |
10519-73-0 | 500mg |
$ 185.00 | 2022-06-02 |
N-(2,4,5-Trimethylbenzyl)acetamide Related Literature
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1. Use of ion exchange resins to trap electrogenerated intermediates: acetamidation of hydrocarbonsAlan Bewick,John M. Mellor,B. Stanley Pons J. Chem. Soc. Chem. Commun. 1978 738
Additional information on N-(2,4,5-Trimethylbenzyl)acetamide
N-(2,4,5-Trimethylbenzyl)acetamide (CAS No. 10519-73-0): An Overview and Recent Advances
N-(2,4,5-Trimethylbenzyl)acetamide (CAS No. 10519-73-0) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its acetamide functional group attached to a substituted benzyl moiety, which imparts it with a range of chemical and biological properties. In this article, we will delve into the structure, synthesis, applications, and recent research developments surrounding N-(2,4,5-Trimethylbenzyl)acetamide.
Structure and Synthesis: The molecular formula of N-(2,4,5-Trimethylbenzyl)acetamide is C11H15NO. The compound features a benzene ring substituted with three methyl groups at the 2-, 4-, and 5-positions, which are connected to an acetamide group through a benzyl linker. This specific arrangement of substituents contributes to the compound's stability and reactivity. The synthesis of N-(2,4,5-Trimethylbenzyl)acetamide can be achieved through various methods, including the reaction of 2,4,5-trimethylbenzylamine with acetic anhydride or acetyl chloride under appropriate conditions. These synthetic routes are well-documented in the literature and have been optimized for high yield and purity.
Physical and Chemical Properties: N-(2,4,5-Trimethylbenzyl)acetamide is a white crystalline solid at room temperature with a melting point ranging from 68 to 70°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. The compound exhibits weak basic properties due to the presence of the amide functional group. Its low toxicity and good stability make it suitable for various applications in both laboratory and industrial settings.
Applications in Organic Synthesis: One of the key applications of N-(2,4,5-Trimethylbenzyl)acetamide lies in its use as an intermediate in organic synthesis. The compound can serve as a building block for the preparation of more complex molecules with diverse functionalities. For instance, it has been utilized in the synthesis of bioactive compounds and pharmaceuticals. Recent studies have explored its potential as a precursor for the development of novel catalysts and ligands in transition metal-catalyzed reactions.
Medicinal Chemistry: In the realm of medicinal chemistry, N-(2,4,5-Trimethylbenzyl)acetamide has shown promise as a lead compound for drug discovery. Its unique structure allows for the modification of various functional groups to enhance its pharmacological properties. Research has focused on its potential as an anti-inflammatory agent and its ability to modulate specific biological pathways. For example, studies have demonstrated that derivatives of N-(2,4,5-Trimethylbenzyl)acetamide exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical Studies: Biochemical investigations have revealed that N-(2,4,5-Trimethylbenzyl)acetamide can interact with specific protein targets involved in cellular signaling pathways. These interactions have been studied using techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy. The results have provided valuable insights into the molecular mechanisms underlying its biological activities. Furthermore, computational modeling has been employed to predict the binding modes and affinities of N-(2,4,5-Trimethylbenzyl)acetamide with its target proteins.
Clinical Trials: While clinical trials involving N-(2,4,5-Trimethylbenzyl)acetamide are still in their early stages, preliminary data from preclinical studies have shown promising results. These studies have evaluated its safety profile and efficacy in animal models of various diseases. For instance, it has been tested for its potential to alleviate symptoms associated with inflammatory disorders such as arthritis and colitis. The findings suggest that further clinical investigation is warranted to explore its therapeutic potential.
Molecular Dynamics Simulations: Molecular dynamics simulations have been employed to study the behavior of N-(2,4,5-Trimethylbenzyl)acetamide at the atomic level. These simulations provide detailed insights into the conformational changes and interactions that occur when the compound binds to its target proteins. The data obtained from these simulations can guide the rational design of more potent and selective derivatives.
Sustainability and Green Chemistry: In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for synthesizing N-(2,4,5-Trimethylbenzyl)acetamide strong>. These methods aim to minimize waste generation and reduce environmental impact while maintaining high yields and purity levels. For example, researchers have explored catalytic processes using environmentally benign catalysts such as metal-free organocatalysts.
FUTURE DIRECTIONS: The future prospects for research on < strong>N-(2 , 4 , 5 - Trimethylbenzyl ) acetamide strong > are promising . Ongoing studies are focused on expanding its applications in areas such as materials science , where it may find use in the development of novel polymers or coatings . Additionally , there is growing interest in exploring its potential as a platform molecule for creating multifunctional materials with tailored properties . As new synthetic methods continue to be developed , it is likely that we will see even more innovative uses for this versatile compound . p > article > response >
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